3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The ester can hydrolyze to form the corresponding boronic acid and pinacol under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions facilitate the hydrolysis reaction.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic ester with an aryl or vinyl halide.
Hydrolysis: The major products are 3-Chloro-4-ethoxy-5-fluorophenylboronic acid and pinacol.
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Ethoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective Suzuki-Miyaura coupling reactions, allowing for the synthesis of complex molecules with high precision.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJYTVXJOUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141624 | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668474-08-5 | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668474-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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